3-Aminobenzenesulfonic acid

Overview

Description

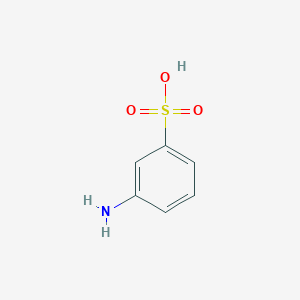

3-Aminobenzenesulfonic acid (CAS 121-47-1), also known as metanilic acid, is an aromatic sulfonic acid derivative with the molecular formula C₆H₇NO₃S (MW 173.19) . It features a sulfonic acid group (-SO₃H) and an amino group (-NH₂) at the meta positions on the benzene ring. This compound is a beige crystalline solid with a high melting point (>300°C) and slight water solubility (1.69 g/cm³ density) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzenesulfonic acid can be synthesized through the sulfonation of nitrobenzene followed by reduction. The process involves the following steps:

Sulfonation: Nitrobenzene is treated with fuming sulfuric acid to produce 3-nitrobenzenesulfonic acid.

Industrial Production Methods: In industrial settings, the production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through crystallization and filtration processes .

Chemical Reactions Analysis

3-Aminobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce 3-nitrobenzenesulfonic acid.

Reduction: The compound can be reduced to form 3-aminophenol.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Iron powder and hydrochloric acid are commonly used for reduction reactions.

Substitution: Sulfuric acid and nitric acid are used for sulfonation and nitration reactions, respectively.

Major Products:

Oxidation: 3-Nitrobenzenesulfonic acid.

Reduction: 3-Aminophenol.

Substitution: Various sulfonated and nitrated derivatives.

Scientific Research Applications

Chemical Synthesis

1. Production of Azo Dyes:

3-Aminobenzenesulfonic acid is a crucial intermediate in the synthesis of azo dyes. The sodium salt of this compound is utilized to create various azo dyes, which are widely used in textiles and food coloring due to their vibrant colors and stability .

2. Fine Chemicals:

The compound serves as a building block for the synthesis of sulfa drugs and other fine chemicals. Its sulfonic acid group enhances solubility and reactivity, making it suitable for pharmaceutical applications .

Analytical Chemistry

1. High-Performance Liquid Chromatography (HPLC):

this compound can be effectively analyzed using reverse-phase HPLC methods. For instance, it can be separated on Newcrom R1 HPLC columns using a mobile phase composed of acetonitrile, water, and phosphoric acid. This method is scalable and applicable for isolating impurities in preparative separations, as well as for pharmacokinetic studies .

| Application | Method | Details |

|---|---|---|

| HPLC Analysis | Newcrom R1 Column | Mobile phase: Acetonitrile, water, phosphoric acid; suitable for mass spectrometry . |

Materials Science

1. Synthesis of Conductive Polymers:

Recent studies have demonstrated the potential of this compound in synthesizing conductive polymers like sulfonated polyaniline. This process involves the oxidation of this compound catalyzed by laccase, resulting in a polymer that exhibits electrical conductivity. The reaction monitored by UV-vis spectroscopy shows distinct absorption peaks indicative of polymer formation .

2. Nanomaterials Functionalization:

In nanotechnology, this compound has been used to functionalize carbon nanotubes, enhancing their properties for applications in environmental remediation and sensor development. Studies have shown that these functionalized nanotubes can affect root growth in plants, indicating their potential use in agricultural applications .

Case Studies

Case Study 1: Oxidation Mechanism Analysis

A study investigated the oxidation of this compound using laccase enzymes under controlled conditions. The results indicated the formation of various products, including 3,3'-bis(sulfonate) azobenzene and sulfonated polyaniline. Electrochemical measurements revealed an irreversible oxidation process that contributes to understanding the compound's reactivity and potential applications in organic electronics .

Case Study 2: Crystal Growth for Thermal Applications

Research focused on the growth and characterization of single crystals of this compound for thermal management applications. The study highlighted the thermal stability and unique properties of these crystals, suggesting their potential use in heat-resistant materials .

Mechanism of Action

The mechanism of action of 3-aminobenzenesulfonic acid involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. In reduction reactions, it can accept electrons to form reduced products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Influence

- Halogenated Derivatives: 3-Amino-5-bromobenzene-1-sulfonic acid (): The bromine atom facilitates nucleophilic aromatic substitution, enabling diverse synthetic pathways for pharmaceuticals and agrochemicals. Its meta-substitution pattern contrasts with para-substituted analogs, reducing steric hindrance . 2-Amino-4-(trifluoromethyl)benzenesulfonic acid (): The electron-withdrawing -CF₃ group enhances electrophilicity, making it a potent intermediate in fluorinated drug candidates .

- Amino Group Modifications: 3-(Dimethylamino)benzenesulfonic acid (): The dimethylamino group (-N(CH₃)₂) increases electron density on the ring, improving solubility in polar aprotic solvents. This property is advantageous in polymer synthesis (e.g., electrochromic devices) .

- Sulfonamide vs. Sulfonic Acid: 4-Aminobenzenesulfonamide (): The sulfonamide group (-SO₂NH₂) confers antibacterial activity by inhibiting dihydropteroate synthase. In contrast, this compound lacks this moiety, limiting its direct therapeutic use .

Biological Activity

3-Aminobenzenesulfonic acid, also known as metanilic acid, is an aromatic sulfonic acid with notable biological activities and applications in various fields, including materials science and biomedicine. This article explores the compound's biological properties, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C₆H₇N₃O₃S

- Molecular Weight : Approximately 173.19 g/mol

- Appearance : White powder or colorless needles

- Solubility : Weakly soluble in water (<1 mg/mL at 72°F)

Biological Activities

This compound exhibits several biological activities that are significant for both industrial applications and biomedical research:

- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial properties, making it a candidate for use in various disinfectants and antiseptics.

- Cytocompatibility : Studies have shown that polymers synthesized from this compound, such as sulfonated polyanilines, demonstrate cytocompatibility. This property is crucial for potential applications in neural tissue engineering.

- Electrochemical Activity : The compound has been incorporated into electrochemical sensors, particularly glucose biosensors, where it enhances conductivity and surface area, leading to improved sensor performance. The electrochemical oxidation of this compound results in products that exhibit unique optical properties, which can be utilized in various sensing applications .

Synthesis Methods

This compound can be synthesized through various methods:

- Electrochemical Polymerization : This method involves the direct electrochemical oxidation of this compound on conductive substrates, leading to the formation of polyaniline composites that are useful for sensor applications .

- Enzymatic Oxidation : Laccase-catalyzed oxidation of this compound has been explored to produce sulfonated polymers with distinct properties. This process has been monitored using UV-vis spectroscopy to track the formation of products over time .

Case Study 1: Glucose Biosensor Development

A study published in the International Journal of Electrochemical Science reported the development of a glucose biosensor using a three-dimensional polyaniline structure functionalized with this compound. The sensor exhibited high sensitivity and selectivity for glucose detection, demonstrating a linear response over a wide concentration range (5.00 × 10^-4 M to 1.65 × 10^-2 M) with a detection limit of 1.16 × 10^-6 M .

Case Study 2: Neural Tissue Engineering

Research published in ACS Applied Materials & Interfaces highlighted the use of sulfonated polyanilines derived from this compound as scaffolds for neural tissue engineering. These materials showed promising cytocompatibility and mechanical properties suitable for supporting neuronal growth and differentiation.

Comparative Analysis

The following table summarizes key characteristics and comparisons with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₆H₇N₃O₃S | Antimicrobial properties; used in biosensors; cytocompatible polymers |

| Sulfanilic Acid | C₆H₇N₃O₃S | Isomer; similar uses in dye production; less studied for biological applications |

| Aniline | C₆H₅NH₂ | Precursor for many dyes; lacks sulfonic group; more toxic than sulfonated derivatives |

| p-Aminobenzoic Acid | C₇H₇N₃O₂ | Used in pharmaceuticals; different solubility and reactivity profiles |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3-Aminobenzenesulfonic acid in laboratory settings?

- Methodology : The compound is synthesized via sulfonation of 3-aminophenol using concentrated sulfuric acid under controlled temperatures (240–245°C). An alternative route involves the substitution of the sulfonic acid group in this compound derivatives through caustic soda fusion, followed by vacuum distillation to isolate the product .

- Key Considerations : Temperature control is critical to avoid over-sulfonation. Yield optimization requires precise stoichiometric ratios (e.g., 1:3 molar ratio of 3-aminophenol to H₂SO₄) and reaction times of 5–6 hours .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

- Data : The compound has limited water solubility (10.22 g/L at 7.75°C; 13.20 g/L at 16.75°C) and decomposes above 300°C .

- Experimental Design : For aqueous reactions, pre-dissolution in warm water (40–50°C) or polar aprotic solvents (e.g., DMSO) is recommended. Solubility constraints necessitate careful solvent selection for homogeneous reaction conditions .

Advanced Research Questions

Q. How can this compound be copolymerized with polyaniline to enhance electrochemical sensor performance?

- Methodology : The compound is integrated into polyaniline via oxidative polymerization using ammonium persulfate as an initiator. The sulfonic acid groups improve proton conductivity and biocompatibility, enabling applications in glucose biosensors .

- Performance Metrics : Modified polyaniline exhibits a 30% increase in active surface area (measured via BET analysis) and a 15% improvement in electron transfer efficiency (cyclic voltammetry) compared to unmodified polymers .

Q. What analytical methods are most effective for detecting trace levels of this compound in environmental samples?

- Optimized Protocol : Anion exchange chromatography with UV-Vis detection (234 nm) using a sulfate-based mobile phase (pH 9.0) achieves a detection limit of 0.01 mg/L. This method reduces interference from water-negative peaks compared to carbonate-based systems .

- Validation : Recovery rates of 97.0–98.8% and RSD <1% (n=5) confirm reproducibility. Column selection (e.g., Dionex IonPac AS11-HC) enhances retention time consistency .

Q. How do structural modifications (e.g., chloro or hydroxy substituents) alter the reactivity of this compound in enzyme interaction studies?

- Case Study : Derivatives like 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid show enhanced binding affinity to tyrosinase (Kd = 2.3 µM vs. 5.8 µM for the parent compound) due to steric and electronic effects from chloro and hydroxy groups .

- Contradictions : Conflicting reports on inhibitory activity (IC₅₀ ranging from 12–45 µM) highlight the need for standardized assay conditions (pH 7.4, 25°C) and enzyme purity .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies, and how can these inconsistencies be resolved?

- Root Causes : Discrepancies arise from differences in sulfonation agent purity (e.g., H₂SO₄ vs. oleum), reaction scaling (batch vs. continuous flow), and isolation techniques (e.g., crystallization vs. precipitation) .

- Resolution : Standardizing protocols (e.g., using 98% H₂SO₄, 240°C, 6-hour reaction) and reporting by-product profiles (e.g., sulfone derivatives via HPLC) improves cross-study comparability .

Properties

IUPAC Name |

3-aminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJAQTYSTDTMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105009-55-0, 1126-34-7 (mono-hydrochloride salt) | |

| Record name | Poly(m-aminobenzenesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105009-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024462 | |

| Record name | 3-Aminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-aminobenzene sulfonic acid appears as white powder. Small colorless needles; toxic., Dry Powder, Colorless or white solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.69 (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000002 [mmHg] | |

| Record name | Metanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-47-1 | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Aminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT03NUM20P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes without melting (NTP, 1992) | |

| Record name | 3-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19753 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.